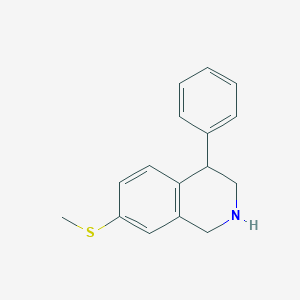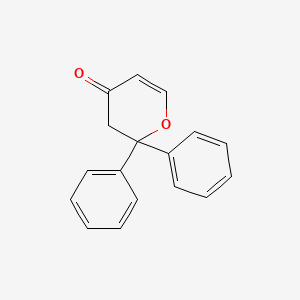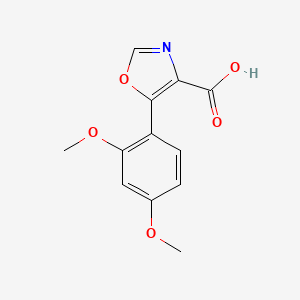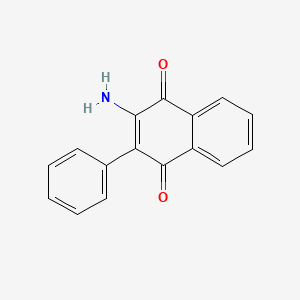
1,4-Naphthalenedione, 2-amino-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-phenylnaphthalene-1,4-dione is an organic compound with a complex structure that includes both aromatic and amino functional groups. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-phenylnaphthalene-1,4-dione typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the condensation of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of a catalyst such as nano copper (II) oxide. This reaction is carried out under mild, ambient, and solvent-free conditions, making it an environmentally friendly process .
Industrial Production Methods
In an industrial setting, the production of 2-amino-3-phenylnaphthalene-1,4-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The recovery and reuse of catalysts, such as nano copper (II) oxide, are also crucial for sustainable industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-3-phenylnaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to a hydroquinone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other aromatic derivatives. These products can have significant applications in medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
2-amino-3-phenylnaphthalene-1,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-amino-3-phenylnaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can interact with DNA, proteins, and enzymes, leading to changes in cellular processes. For example, its quinone derivatives can generate reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in cancer cells . The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-3-methylnaphthalene-1,4-dione
- 2-amino-3-chloronaphthalene-1,4-dione
- 2-amino-3-bromonaphthalene-1,4-dione
Uniqueness
2-amino-3-phenylnaphthalene-1,4-dione is unique due to its specific substitution pattern and the presence of both amino and phenyl groups. This unique structure allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its derivatives have shown promising biological activities, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
56176-17-1 |
|---|---|
Molekularformel |
C16H11NO2 |
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
2-amino-3-phenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C16H11NO2/c17-14-13(10-6-2-1-3-7-10)15(18)11-8-4-5-9-12(11)16(14)19/h1-9H,17H2 |
InChI-Schlüssel |
GFUXSPXAFRJOOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione](/img/structure/B11863208.png)
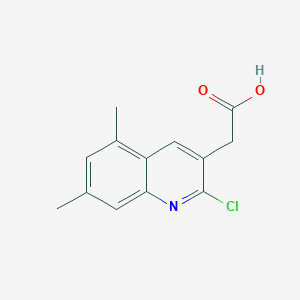
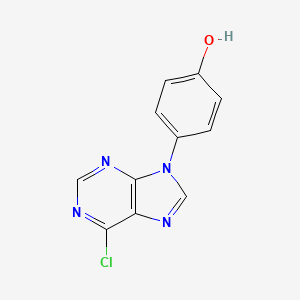
![2-[(1-Hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one](/img/structure/B11863220.png)

![1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]methanamine](/img/structure/B11863240.png)
![Tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B11863243.png)


